molecular formula C10H20N2O3 B3086693 tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate CAS No. 1161932-04-2

tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No.: B3086693
CAS No.: 1161932-04-2
M. Wt: 216.28
InChI Key: KREUZCYJWPQPJX-YUMQZZPRSA-N
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Description

tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the introduction of the tert-butyl group. One common method involves the use of L-aspartic acid as a starting material. The synthetic route includes steps such as methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may yield a primary or secondary amine.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological molecules makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases or conditions .

Industry: The compound is also used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
  • tert-Butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
  • (3S,4S,6R)-4-tert-butyl-2,3,4,6-tetramethyloctane

Comparison: Compared to similar compounds, tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality allows for a wider range of chemical reactions and applications. Additionally, the tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity in certain reactions .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications alike.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate (62 g) obtained in Step 3 was dissolved in 300 ml of methanol. The mixture was hydrogenated with 10%-palladuim at room temperature under 35 psi for about 48 hours and filtered. The resulting filtrate was concentrated to give the titled compound (55 g) as a colorless and oily form.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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